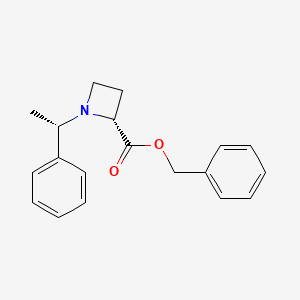
3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one is a heterocyclic compound that contains both quinoxaline and hydrazone moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one typically involves the condensation of 4-chlorobenzaldehyde with quinoxalin-2(1H)-one hydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions
3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinoxaline derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinoxaline compounds.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against a range of bacterial and fungal pathogens.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
作用机制
The mechanism of action of 3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and interferes with essential metabolic pathways.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling pathways involved in cell proliferation.
相似化合物的比较
Similar Compounds
Quinoxaline: A parent compound with a similar heterocyclic structure.
Hydrazones: Compounds containing the hydrazone functional group, which exhibit similar reactivity.
Benzylidene Derivatives: Compounds with the benzylidene moiety, which share similar chemical properties.
Uniqueness
3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one is unique due to its combined quinoxaline and hydrazone moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile scaffold for drug development and other applications.
属性
分子式 |
C15H11ClN4O |
|---|---|
分子量 |
298.73 g/mol |
IUPAC 名称 |
3-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C15H11ClN4O/c16-11-7-5-10(6-8-11)9-17-20-14-15(21)19-13-4-2-1-3-12(13)18-14/h1-9H,(H,18,20)(H,19,21)/b17-9- |
InChI 键 |
BCNKQVYPXHMSLJ-MFOYZWKCSA-N |
手性 SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)N/N=C\C3=CC=C(C=C3)Cl |
规范 SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)NN=CC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(7aR,9R,12S)-9-methyl-12-phenyl-8,9-dihydro-12H-naphtho[1,2-e]pyrrolo[2,1-b][1,3]oxazin-10(7aH)-one](/img/structure/B11835347.png)

![1-{[(2-Nitrophenyl)amino]methyl}naphthalen-2-ol](/img/structure/B11835372.png)





![1-(4-Methylphenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione](/img/structure/B11835398.png)
